Ethyl-(3-pentafluoroethyloxy-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-(3-pentafluoroethyloxy-propyl)-amine is a fluorinated organic compound characterized by the presence of a pentafluoroethyloxy group attached to a propylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(3-pentafluoroethyloxy-propyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with ethylamine and 3-bromopropyl pentafluoroethyloxy.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.
Reaction Mechanism: The ethylamine undergoes nucleophilic substitution with 3-bromopropyl pentafluoroethyloxy, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(3-pentafluoroethyloxy-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Ethyl-(3-pentafluoroethyloxy-propyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to solvents.
Mechanism of Action
The mechanism of action of Ethyl-(3-pentafluoroethyloxy-propyl)-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The pentafluoroethyloxy group enhances the compound’s stability and resistance to metabolic degradation.
Comparison with Similar Compounds
Ethyl-(3-pentafluoroethyloxy-propyl)-amine can be compared with other fluorinated amines such as:
Ethyl-(3-trifluoromethyloxy-propyl)-amine: Similar structure but with a trifluoromethyloxy group instead of pentafluoroethyloxy.
Ethyl-(3-difluoromethyloxy-propyl)-amine: Contains a difluoromethyloxy group, resulting in different chemical properties.
Ethyl-(3-fluoromethyloxy-propyl)-amine: Has a single fluorine atom in the methyloxy group, leading to lower stability compared to this compound.
The uniqueness of this compound lies in its pentafluoroethyloxy group, which imparts superior thermal stability and resistance to solvents compared to its analogs.
Properties
Molecular Formula |
C7H12F5NO |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
N-ethyl-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
InChI |
InChI=1S/C7H12F5NO/c1-2-13-4-3-5-14-7(11,12)6(8,9)10/h13H,2-5H2,1H3 |
InChI Key |
OYVOHMSINWGILQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCOC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.